REACTION_CXSMILES
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[CH3:1][CH:2]([CH:6]=[CH2:7])[C:3]([OH:5])=[O:4].[C:8]1([CH2:14]O)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(=NC1CCCCC1)=NC1CCCCC1>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH3:1][CH:2]([CH:6]=[CH2:7])[C:3]([O:5][CH2:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:4]
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Name
|
|
Quantity
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9.5 g
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Type
|
reactant
|
Smiles
|
CC(C(=O)O)C=C
|
Name
|
|
Quantity
|
10.26 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)CO
|
Name
|
|
Quantity
|
19.58 g
|
Type
|
reactant
|
Smiles
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C(=NC1CCCCC1)=NC1CCCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
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1.159 g
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Type
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catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
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the resulting mixture was stirred at rt over weekend
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
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The reaction mixture was filtered through a pad of CELITE®
|
Type
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CUSTOM
|
Details
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to remove the solids
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Type
|
CUSTOM
|
Details
|
the filtrate was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC1=CC=CC=C1)C=C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |